molecular formula C11H15IO B8811825 1-(4-Iodobutyl)-4-methoxybenzene CAS No. 73515-08-9

1-(4-Iodobutyl)-4-methoxybenzene

Cat. No. B8811825
CAS RN: 73515-08-9
M. Wt: 290.14 g/mol
InChI Key: GDXQOJQCDWXWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Iodobutyl)-4-methoxybenzene is a useful research compound. Its molecular formula is C11H15IO and its molecular weight is 290.14 g/mol. The purity is usually 95%.
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properties

CAS RN

73515-08-9

Product Name

1-(4-Iodobutyl)-4-methoxybenzene

Molecular Formula

C11H15IO

Molecular Weight

290.14 g/mol

IUPAC Name

1-(4-iodobutyl)-4-methoxybenzene

InChI

InChI=1S/C11H15IO/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8H,2-4,9H2,1H3

InChI Key

GDXQOJQCDWXWKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCCI

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-(4-methoxyphenyl)butan-1-ol (9.37 g, 52 mmol, Aldrich) in dry toluene (185 mL) under an argon atmosphere was added triphenylphosphine (17.8 g, 67.6 mmol) and imidazole (10.6 g, 156 mmol). After ten minutes I2 (17.1 g, 67.6 mmol) was added. The reaction was then heated at 65 ° C. for 30 minutes. Upon cooling to room temperature the reaction was concentrated to 1/4 volume. The remaining solution was diluted with Et2O and washed with H2O and brine and dried (MgSO4). The solvent was removed and the resulting residue was dissolved in CH2Cl2 and applied to a flash chromatography column (silica). Elution with 2% EtOAc in hexane provided a colorless oil: 1H NMR (250 MHz, CDCl3) δ7.08 (d, J=8.7 Hz, 2H, phenyl), 6.82 (d, J=8.7 Hz, 2H, phenyl), 3.78 (s, 3H, OMe), 3.17 (t, J=7.4 Hz, 2H, I-CH2), 2.54 (t, J=7.2 Hz, 2H, benzylic), 1.85 (m, 2H, CH2), 160 (m, 2H, CH2).
Quantity
9.37 g
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reactant
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17.8 g
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reactant
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10.6 g
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185 mL
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17.1 g
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reactant
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Synthesis routes and methods II

Procedure details

A mixture consisting of 30.2 g (124 mmol) 1-(4-bromo-butyl)-4-methoxy-benzene, 19.2 g (128 mmol) sodium iodide and 508 ml acetone was heated to reflux temperature for 1 h. The resulting suspension was cooled to r.t. and the precipitated sodium bromide removed by filtration. The filtrate was stripped off the solvents by vacuum distillation and the residue distributed between water and diethyl ether. After drying of the organic phase over sodium sulphate, vacuum distillation gave 34.9 g (97%) of the title compound as slightly yellow liquid.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step Two
Quantity
508 mL
Type
solvent
Reaction Step Three
Yield
97%

Synthesis routes and methods III

Procedure details

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